molecular formula C15H15N3O4 B4121412 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea

1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea

Cat. No.: B4121412
M. Wt: 301.30 g/mol
InChI Key: KFXAKSQIVGOJTF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxy group attached to one phenyl ring and a nitro group attached to another phenyl ring, both connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 4-ethoxyaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

4-ethoxyaniline+4-nitrophenyl isocyanateN-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea\text{4-ethoxyaniline} + \text{4-nitrophenyl isocyanate} \rightarrow \text{1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea} 4-ethoxyaniline+4-nitrophenyl isocyanate→N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Reduction: The nitro group in N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium iodide in acetone for halide substitution or amines in the presence of a base for amine substitution.

Major Products:

  • Reduction of the nitro group yields N-(4-ethoxyphenyl)-N’-(4-aminophenyl)urea.
  • Substitution of the ethoxy group can yield various substituted phenylureas depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and ethoxy groups can play crucial roles in binding interactions and overall molecular stability.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-N’-(4-nitrophenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-N’-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.

Uniqueness: N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea is unique due to the combination of the ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The presence of these groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-2-22-14-9-5-12(6-10-14)17-15(19)16-11-3-7-13(8-4-11)18(20)21/h3-10H,2H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXAKSQIVGOJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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